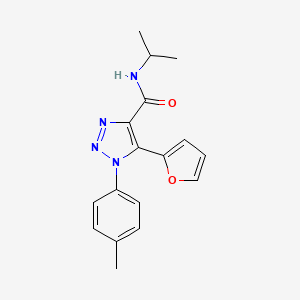

5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11(2)18-17(22)15-16(14-5-4-10-23-14)21(20-19-15)13-8-6-12(3)7-9-13/h4-11H,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDIFDBTBZBQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

The compound features a triazole ring, which is known for its role in various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. A study highlighted the potential of 1,2,4-triazole derivatives in targeting cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of the furan and phenyl groups in the structure of this compound may enhance its interaction with biological targets involved in cancer progression .

Case Study: In Vitro Studies

In vitro studies conducted on cancer cell lines demonstrated that the compound inhibited cell proliferation significantly. The IC50 values observed were comparable to those of established anticancer agents. For example:

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. In particular, studies have indicated that it possesses significant activity against:

- Staphylococcus aureus

- Escherichia coli

The mechanism appears to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Antioxidant Activity

Another important aspect of the biological activity of this compound is its antioxidant properties. Research indicates that triazole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.

- Antioxidative Mechanisms : By scavenging free radicals, it helps maintain cellular health.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, showing efficacy comparable to traditional antibiotics .

Anticancer Properties

Triazole derivatives have been explored for their potential in cancer therapy. Studies suggest that 5-(furan-2-yl)-1-(4-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is attributed to the compound's ability to interact with specific cellular pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes:

- Formation of the triazole ring via a cycloaddition reaction.

- Functionalization steps to introduce furan and phenyl groups.

- Final carboxamide formation through amide coupling reactions.

This synthetic flexibility allows for the generation of various derivatives with potentially enhanced biological activities.

Case Study 1: Antimicrobial Activity Evaluation

In a study published in Pharmaceutical Research, derivatives of the triazole compound were tested against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications to the structure significantly increased antibacterial potency, suggesting that further optimization could lead to new antibiotics .

Case Study 2: Cancer Cell Line Studies

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides

Key Observations:

Furan’s electron-rich nature may enhance binding to hydrophobic pockets in biological targets. In contrast, CF3 () and quinolin-2-yl () substituents improve metabolic stability and target affinity, respectively.

R1 Substituent :

- The 4-methylphenyl group in the target compound offers moderate steric bulk compared to 2-fluorophenyl () or 4-chlorophenyl (). Halogenated aryl groups (e.g., F, Cl) often enhance lipophilicity and membrane permeability.

Pharmacological and Physicochemical Properties

- Anticancer Activity: The target compound’s furan-2-yl group may confer unique activity profiles. For example, furan-containing analogs in showed GP values of ~70% against NCI-H522 lung cancer cells, comparable to CF3-substituted triazoles. 5-Amino derivatives () exhibit enhanced antiproliferative activity, suggesting that amino substitution at position 5 could be a future modification for the target compound.

- Solubility and Bioavailability: The isopropyl N-substituent in the target compound may improve lipophilicity compared to polar groups (e.g., quinolin-2-yl), but could reduce aqueous solubility.

Q & A

Q. Optimization factors :

Which spectroscopic techniques are most effective for structural characterization?

Q. Basic

- NMR spectroscopy : and NMR confirm regiochemistry of the triazole ring and substituent integration (e.g., furan protons at δ 6.2–7.4 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 352.13) .

- FT-IR : Identifies carboxamide C=O stretch (~1650–1680 cm) and triazole C-N stretches (~1450 cm) .

What in vitro assays are recommended for initial biological screening?

Q. Basic

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

How can SAR studies explore substituent impacts on bioactivity?

Q. Advanced

- Substituent variations : Compare analogs with:

- Furan replacements (e.g., thiophene, pyridine) .

- p-Methylphenyl modifications (e.g., electron-withdrawing groups) .

- Activity correlation : Use IC values from enzyme assays to build QSAR models .

Q. Example SAR Table :

| Substituent (R) | Enzyme Inhibition IC (μM) | Solubility (mg/mL) |

|---|---|---|

| Furan-2-yl | 0.45 | 1.2 |

| Thiophen-2-yl | 0.78 | 0.8 |

| 4-NO-phenyl | 1.20 | 0.3 |

How to elucidate the compound’s mechanism of action?

Q. Advanced

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K) .

- Knockdown studies : siRNA silencing of suspected targets (e.g., NF-κB) to observe activity loss .

What computational strategies predict pharmacokinetics?

Q. Advanced

- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors .

- MD simulations : Assess stability in lipid bilayers for blood-brain barrier penetration .

How to resolve contradictions between in vitro and in vivo data?

Q. Advanced

- Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS .

- Metabolite identification : Use liver microsomes to detect inactivation pathways .

How to assess physicochemical stability?

Q. Advanced

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light .

- HPLC monitoring : Track degradation products under accelerated conditions .

How to synthesize enantiomers and validate stereochemistry?

Q. Advanced

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts for asymmetric triazole formation .

- Chiral HPLC : Separate enantiomers with cellulose-based columns .

- X-ray crystallography : Confirm absolute configuration .

Strategies for scalable synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.